molecular formula C13H12ClN5O B11205383 N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11205383
M. Wt: 289.72 g/mol
InChI Key: KRXDUDLZUBJJQY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methoxyphenyl substituent at the 4-amino position and a methyl group at the 1-position of the pyrazole ring.

Properties

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12ClN5O/c1-19-13-9(6-17-19)12(15-7-16-13)18-8-3-4-11(20-2)10(14)5-8/h3-7H,1-2H3,(H,15,16,18)

InChI Key

KRXDUDLZUBJJQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclization reactions starting from pyrazole or pyrimidine precursors. A common route involves the condensation of 4-aminopyrazole-3-carbonitrile derivatives with formamide or triethyl orthoformate under reflux conditions . For example, heating 4-amino-1-methyl-1H-pyrazole-3-carbonitrile with formamide at 150°C for 6 hours yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a key intermediate . This intermediate serves as the foundation for subsequent functionalization.

Alternative Route via Imidate Intermediate

A Dimroth rearrangement strategy, adapted from Agrebi et al. , enables direct incorporation of the 3-chloro-4-methoxyphenyl group during core formation:

  • Imidate Synthesis : 4-Cyano-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is treated with triethyl orthoformate in acetic acid to form the corresponding imidate.

  • Amidine Formation : The imidate reacts with 3-chloro-4-methoxyaniline in toluene under reflux, generating an amidine intermediate.

  • Rearrangement : Heating the amidine at 120°C induces a Dimroth rearrangement, yielding the title compound with 65% efficiency .

Key Advantages:

  • Avoids separate functionalization steps.

  • Minimizes purification challenges.

Methylation at Position 1

The 1-methyl group is introduced early in the synthesis to prevent regiochemical complications. Methylation of 4-aminopyrazole-3-carbonitrile with methyl iodide in the presence of NaH in tetrahydrofuran (THF) at 0°C to room temperature provides 1-methyl-4-amino-1H-pyrazole-3-carbonitrile in 85% yield . This precursor is critical for downstream cyclization.

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Scalability
SNArNucleophilic substitution5890Moderate
Buchwald-HartwigPalladium coupling7295High
Dimroth rearrangementImidate rearrangement6588Moderate

The Buchwald-Hartwig method offers superior yield and purity, making it preferable for large-scale synthesis. However, the Dimroth approach is advantageous for laboratories lacking specialized catalysts.

Characterization and Validation

Synthetic batches are validated using:

  • NMR Spectroscopy : 1H NMR (DMSO-d6) displays characteristic signals at δ 8.41 (s, 1H, pyrimidine-H), 7.59 (d, 2H, aryl-H), and 3.87 (s, 3H, OCH3) .

  • Mass Spectrometry : ESI-MS m/z 290.1 [M+H]+ aligns with the molecular formula C13H12ClN5O.

  • HPLC : Purity >95% confirmed via reverse-phase chromatography .

Challenges and Mitigation

  • Low Solubility : The compound’s poor solubility in aqueous media complicates purification. Gradient recrystallization using ethanol/water mixtures improves crystal quality .

  • Byproduct Formation : Over-alkylation during methylation is mitigated by controlled addition of methyl iodide at low temperatures .

Industrial Applications and Patents

Patent EP3345907B1 discloses a scaled-up Buchwald-Hartwig protocol for GMP-compliant production, emphasizing reproducibility and impurity control . The compound’s role as a kinase inhibitor intermediate has driven interest in continuous-flow synthesis to enhance throughput .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the nitro group (if present) or the pyrazolopyrimidine ring, leading to the formation of amines or reduced heterocycles.

  • Substitution: : The chloro group in the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced heterocycles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results indicate that the compound could be a promising lead for developing new anticancer agents by targeting specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary investigations indicate that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Mechanism of Action:

  • Cytokine Inhibition: The compound may block the synthesis or activity of pro-inflammatory cytokines, thus reducing inflammation.

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against bacterial strains, suggesting that this compound might possess antimicrobial properties as well.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions with appropriate precursors.
  • Substitution Reactions: Introduction of chloro and methoxy groups is conducted using suitable reagents.
  • Purification Techniques: Final products are purified through recrystallization or chromatography to ensure high purity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of inflammatory responses and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight Key Features Biological Activity/Notes Reference IDs
Target Compound : N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Cl, 4-OCH3 (phenyl); 1-CH3 (pyrazole) ~318.7 g/mol* Enhanced lipophilicity due to methoxy group; potential kinase inhibition Not explicitly reported; inferred from analogs
6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-Cl; 3-Cl, 4-OCH3 (phenyl); 1-CH3 353.2 g/mol Additional 6-Cl may enhance electrophilicity and target binding Supplier data available (CymitQuimica); activity not specified
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 4-Cl (phenyl); 4-F (benzyl); 2-CH2Cl ~430.3 g/mol Kinase inhibitor; active in neuroblastoma (SK-N-BE(2)) at 5.74 ng/mL Delivered via GO nanosheets to minimize side effects
Compound 7d (N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 3-Cl, 4-F (phenyl); 4-F (phenyl); 3-CH3 333.36 g/mol Dual EGFR/ErbB2 inhibition; fluorine enhances metabolic stability Higher calculated C, H, N content (68.46% C, 4.84% H, 21.01% N)
Compound V (6-chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 6-Cl; 3-C2H5; 4-F (benzyl); 1-CH3 320.8 g/mol Phosphodiesterase inhibitor; synthesized via Suzuki coupling (65% yield) LC-MS m/z (M+H)+ = 320; active against Cryptosporidium parvum
N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Cl (benzyl); 1-CH3 273.7 g/mol Simplified structure with benzyl substitution; potential CNS penetration PDB ID 6AY; no explicit activity data

*Calculated based on molecular formula.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly referred to as 6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
CAS Number 1040662-49-4
Molecular Formula C13H11Cl2N5O
Molecular Weight 324.165 g/mol
Density 1.5 ± 0.1 g/cm³
Boiling Point 465.5 ± 45.0 °C
Flash Point 235.3 ± 28.7 °C

This compound acts primarily as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in various cancers. The compound's ability to selectively inhibit specific CDKs allows it to potentially halt the proliferation of cancer cells while minimizing side effects associated with broader-spectrum inhibitors.

Anticancer Properties

Research indicates that this compound demonstrates potent anticancer activity against several cancer types. For instance, it has been shown to effectively inhibit the growth of solid tumors and hematological malignancies such as multiple myeloma. The mechanism involves the selective inhibition of CDK activity, which is critical for cancer cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, some studies have explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Preliminary findings suggest that it may possess antibacterial and antibiofilm activities against various pathogens . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance these properties.

Case Studies and Research Findings

  • Inhibition of CDK Activity : A study highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting CDK/cyclin hyperactivity in cancer models. The results demonstrated a significant reduction in cell proliferation in vitro and tumor growth in vivo .
  • Antimicrobial Screening : Another study synthesized several pyrazole derivatives and assessed their antimicrobial properties. The findings indicated that certain compounds exhibited strong inhibition against biofilm formation by pathogenic bacteria .
  • Pharmacokinetics and Metabolism : Research on related compounds suggests that the introduction of a methyl group at specific positions can improve metabolic stability and bioavailability, which may be applicable to this compound .

Q & A

Basic: What are the common synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution : Reacting 6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine with 3-chloro-4-methoxyaniline under reflux in acetonitrile or DMF, using a base like K₂CO₃ to facilitate amine coupling .
  • Cross-coupling reactions : For introducing aryl/alkyl groups, Suzuki-Miyaura coupling with boronic acids (e.g., 4-(ethoxycarbonyl)phenylboronic acid) using Pd(dppf)Cl₂ as a catalyst under microwave-assisted conditions (100°C, 12 hours) .
  • Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from acetonitrile improves purity .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.15–8.87 ppm for substituted phenyl groups) and verifies methyl/methoxy substituents .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ = 320 for intermediates) and monitors reaction progress .
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .
  • HPLC : Ensures >95% purity, especially for biological testing .

Basic: How are in vitro biological activities of this compound evaluated?

Methodological Answer:

  • Kinase inhibition assays : Test against RET kinase or ERK1/2 phosphorylation using recombinant enzymes and ATP-competitive assays (IC₅₀ determination) .
  • Cell viability assays : Dose-response studies in cancer cell lines (e.g., MCF-7 breast cancer) via MTT or CellTiter-Glo, with IC₅₀ values calculated using nonlinear regression .
  • Molecular docking : Predict binding modes to targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina .

Advanced: How can low yields in the final coupling step be optimized?

Methodological Answer:
Low yields may arise from steric hindrance or poor solubility. Mitigation strategies include:

  • Catalyst optimization : Replace Pd(dppf)Cl₂ with XPhos-Pd-G3 for enhanced stability and reactivity .
  • Solvent screening : Use DMF:H₂O (4:1) for Suzuki couplings to improve substrate solubility .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 12 hours to 2 hours) while maintaining 70–88% yields .

Advanced: How to resolve contradictory biological activity data across studies?

Methodological Answer:
Discrepancies may stem from assay conditions or structural analogs. Address by:

  • Standardizing assays : Use identical cell lines (e.g., HT-29 colon cancer), passage numbers, and serum concentrations .
  • SAR studies : Compare with analogs (e.g., 6-F-PM-Me-PPA) to identify critical substituents (e.g., 4-fluorobenzyl vs. 3-chloro-4-methoxyphenyl) .
  • Solubility adjustments : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation .

Advanced: What strategies are effective for improving metabolic stability in preclinical studies?

Methodological Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluoro substituents) to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Synthesize ester derivatives (e.g., ethyl benzoate) for enhanced oral bioavailability .
  • Microsomal stability assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS .

Advanced: How to design SAR studies for kinase selectivity?

Methodological Answer:

  • Core scaffold diversification : Synthesize analogs with piperazine (e.g., 6-[4-(4-fluorophenyl)piperazin-1-yl]) or piperidine substituents to probe hydrophobic pockets .
  • Kinome-wide profiling : Test against a panel of 50–100 kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
  • Crystallography : Co-crystallize with RET kinase (PDB ID) to guide rational design .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

  • Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Lyophilization : For long-term stability, lyophilize from tert-butanol/water (1:1) .
  • Purity monitoring : Regular HPLC checks to detect degradation (e.g., hydrolysis of methyl groups) .

Advanced: How to troubleshoot poor solubility in aqueous buffers?

Methodological Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility .
  • Salt formation : React with HCl or methanesulfonic acid to form water-soluble salts .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .

Advanced: What computational methods predict toxicity and ADMET profiles?

Methodological Answer:

  • In silico tools : Use SwissADME for bioavailability radar plots and admetSAR for toxicity endpoints (e.g., hERG inhibition) .
  • Metabolite prediction : GLORYx generates potential metabolites via CYP450 reactivity .
  • Physicochemical profiling : Calculate logP (e.g., 3.2 via XLogP3) and pKa (e.g., 5.8 for the pyrimidine amine) to guide lead optimization .

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